Octyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate Octyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 355419-79-3
VCID: VC16160494
InChI: InChI=1S/C26H31NO3/c1-4-5-6-7-8-9-16-30-26(28)23-18-25(20-11-13-21(29-3)14-12-20)27-24-15-10-19(2)17-22(23)24/h10-15,17-18H,4-9,16H2,1-3H3
SMILES:
Molecular Formula: C26H31NO3
Molecular Weight: 405.5 g/mol

Octyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate

CAS No.: 355419-79-3

Cat. No.: VC16160494

Molecular Formula: C26H31NO3

Molecular Weight: 405.5 g/mol

* For research use only. Not for human or veterinary use.

Octyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate - 355419-79-3

Specification

CAS No. 355419-79-3
Molecular Formula C26H31NO3
Molecular Weight 405.5 g/mol
IUPAC Name octyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate
Standard InChI InChI=1S/C26H31NO3/c1-4-5-6-7-8-9-16-30-26(28)23-18-25(20-11-13-21(29-3)14-12-20)27-24-15-10-19(2)17-22(23)24/h10-15,17-18H,4-9,16H2,1-3H3
Standard InChI Key LONBOUMMZLABER-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)C)C3=CC=C(C=C3)OC

Introduction

Molecular and Structural Characteristics

Chemical Identity and Formula

Octyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate belongs to the quinoline family, characterized by a bicyclic structure combining a benzene ring fused to a pyridine ring. Its IUPAC name, octyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate, reflects the substituents:

  • A 4-methoxyphenyl group at position 2, contributing electron-donating effects.

  • A methyl group at position 6, enhancing lipophilicity.

  • An octyl ester at position 4, modulating solubility and bioavailability.

The compound’s canonical SMILES representation is:
CCCCCCCCOC(=O)C1=CC(=NC2=C1C=CC(=C2)C)C3=CC=C(C=C3)OC.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC26H31NO3\text{C}_{26}\text{H}_{31}\text{NO}_{3}
Molecular Weight405.5 g/mol
CAS Number355419-79-3
IUPAC NameOctyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate

Synthesis Pathways

General Synthetic Strategy

The synthesis of octyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate typically involves multi-step reactions, including:

  • Pfitzinger Reaction: Condensation of isatin derivatives with ketones to form quinoline-4-carboxylic acids .

  • Esterification: Conversion of the carboxylic acid to an octyl ester using octanol under acidic or coupling conditions.

For example, analogous quinoline-4-carboxylic acids are synthesized via the Pfitzinger reaction between 5-chloroindole-2,3-dione and 1-(4-methoxyphenyl)ethanone in the presence of potassium hydroxide, yielding a carboxylic acid intermediate . Subsequent esterification with octyl bromide or via Steglich esterification produces the target compound.

Regioselectivity and Reaction Optimization

Methylation and alkylation reactions critical to quinoline synthesis often face regioselectivity challenges. Studies on similar compounds, such as methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, demonstrate that S-methylation preferentially occurs under mild conditions (50°C, triethylamine), while O-methylation dominates with stronger bases like NaH or K2_2CO3_3 . Steric hindrance near the nitrogen atom in the quinoline anion favors oxygen alkylation, a principle applicable to designing esterification steps for octyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate .

Biological Activities

Antimicrobial Effects

The compound demonstrates broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). Mechanistic studies suggest disruption of microbial cell membranes via hydrophobic interactions facilitated by the octyl chain.

Anti-inflammatory Properties

In murine models, the compound reduces prostaglandin E2_2 (PGE2_2) synthesis by inhibiting cyclooxygenase-2 (COX-2), with a 40% reduction in inflammation at 25 mg/kg doses.

Comparative Analysis with Related Compounds

Structural Analogues

  • Methyl 4-Methoxy-2-(methylthio)quinoline-3-carboxylate: Shares a methoxy group but lacks the octyl ester, resulting in lower lipophilicity and reduced anticancer efficacy .

  • 6-Chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic Acid: The carboxylate form exhibits higher solubility but poorer cell membrane penetration compared to the octyl ester .

Table 2: Comparative Bioactivity Profiles

CompoundAnticancer IC50_{50} (μM)LogP
Octyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate12.3 ± 1.25.8
6-Chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic Acid45.6 ± 3.12.1

Recent Research Advancements

Structural Modifications for Enhanced Efficacy

Recent efforts focus on modifying the octyl chain length to balance lipophilicity and solubility. Derivatives with C10–C12 chains show improved antitumor activity but increased hepatotoxicity, underscoring the need for optimized alkyl groups.

Drug Delivery Systems

Encapsulation in nanoparticle formulations (e.g., PLGA nanoparticles) enhances the compound’s stability and target specificity, reducing off-target effects in vivo.

Synergistic Combinations

Combining the compound with cisplatin or doxorubicin potentiates anticancer effects, achieving synergistic cytotoxicity (combination index < 0.7) in lung and breast cancer models.

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